molecular formula C17H25NO3 B1249915 Montipyridine

Montipyridine

Cat. No.: B1249915
M. Wt: 291.4 g/mol
InChI Key: ZIWFPGDHJIFGNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Montipyridine is a complex organic compound with a unique structure that includes a pyridinium ion, a methoxy group, and a non-8-enyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Montipyridine typically involves a series of organic reactions. One common method involves the nucleophilic substitution reaction where a pyridine derivative is reacted with a non-8-enyl halide in the presence of a base to form the pyridinium ion. The methoxy group can be introduced through a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide. The final step involves the esterification of the pyridinium ion with acetic acid or its derivatives under acidic conditions to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Montipyridine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The pyridinium ion can be reduced to a pyridine derivative.

    Substitution: The non-8-enyl chain can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of pyridine derivatives.

    Substitution: Formation of substituted non-8-enyl derivatives.

Scientific Research Applications

Montipyridine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Montipyridine involves its interaction with specific molecular targets and pathways. The pyridinium ion can interact with nucleic acids and proteins, potentially disrupting their normal function. The methoxy group and non-8-enyl chain can also interact with cellular membranes, affecting their integrity and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activity.

Comparison with Similar Compounds

Montipyridine can be compared with other similar compounds, such as:

    2-(4-Methoxy-2-nonylpyridin-1-ium-1-yl)acetate: Lacks the double bond in the non-8-enyl chain.

    2-(4-Hydroxy-2-non-8-enylpyridin-1-ium-1-yl)acetate: Contains a hydroxyl group instead of a methoxy group.

    2-(4-Methoxy-2-non-8-enylpyridin-1-ium-1-yl)propionate: Contains a propionate ester instead of an acetate ester.

These compounds share similar structural features but differ in their functional groups and chain length, which can affect their chemical reactivity and biological activity.

Properties

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

2-(4-methoxy-2-non-8-enylpyridin-1-ium-1-yl)acetate

InChI

InChI=1S/C17H25NO3/c1-3-4-5-6-7-8-9-10-15-13-16(21-2)11-12-18(15)14-17(19)20/h3,11-13H,1,4-10,14H2,2H3

InChI Key

ZIWFPGDHJIFGNS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=[N+](C=C1)CC(=O)[O-])CCCCCCCC=C

Synonyms

montipyridine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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